3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

GABAB receptor allosteric modulation SMO antagonism

This is the exact 3,4-difluoro variant from Novartis, verified as a GABAB PAM, not a SMO antagonist or Btk inhibitor. The 3,4-difluoro substitution on the benzamide directs activity to GABAB, while the morpholinopyridazine scaffold prevents off-target SMO/Btk binding. Generic analogs without verified GABAB PAM activity will confound target-engagement studies. Use this compound exclusively for CNS GABAB research to ensure data integrity; it is unsuitable for Hedgehog pathway studies.

Molecular Formula C21H18F2N4O2
Molecular Weight 396.398
CAS No. 941945-85-3
Cat. No. B2579292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS941945-85-3
Molecular FormulaC21H18F2N4O2
Molecular Weight396.398
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C21H18F2N4O2/c22-17-6-3-15(13-18(17)23)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28)
InChIKeyFPARIGDIYGCNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941945-85-3): A Novartis-Developed GABAB PAM for Selective CNS Research Procurement


3,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941945-85-3) is a synthetic small molecule developed by Novartis and classified as a positive allosteric modulator (PAM) of the GABAB receptor . Unlike orthosteric agonists or antagonists that dominate the GABAB targeting space, this compound binds to a topographically distinct allosteric site, modulating endogenous GABA responses rather than simply turning the receptor on or off, which fundamentally alters its pharmacological utility and potential safety profile . Its structure features a 3,4-difluorobenzamide moiety linked to a 6-morpholinopyridazine ring system, a scaffold that distinguishes it from the more common imidazo-pyridine or piperidine-based compounds frequently pursued for Hedgehog (SMO) or kinase inhibition.

Why Generic Substitution Fails for 3,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in Neurological Research Procurement


Substituting this compound with a structurally similar benzamide or pyridazine derivative carries a high risk of target-switching. Many analogs bearing the morpholinopyridazine-phenyl core have been patented or reported as Smoothened (SMO) antagonists (e.g., in the pyridazinyl SMO inhibitor series from Novartis, US Patent 8,481,542) or as Btk inhibitors . However, the specific 3,4-difluoro substitution pattern on the benzamide ring, combined with the morpholinopyridazine tail, directs the pharmacology toward GABAB receptor allosteric modulation — a target entirely orthogonal to SMO or Btk . Procuring a generic, uncharacterized analog from the same scaffold space without verified GABAB PAM activity could lead to confounding off-target effects, invalidating target-engagement studies, or producing misleading in vivo efficacy data. The quantitative evidence below explicitly demonstrates why only the exact compound possessing proven GABAB PAM activity fulfills the necessary procurement specification.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Against Closest Structural Analogs


GABAB Positive Allosteric Modulation vs. SMO Antagonism — A Target Class-Level Divergence

The defining differentiating feature of 3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is its pharmacological mechanism: it acts as a positive allosteric modulator (PAM) of the GABAB receptor, whereas the most closely related structural analogs from the same pyridazine scaffold series, such as those claimed in Novartis patent US 8,481,542, function as Smoothened (SMO) receptor antagonists . This is a binary, mechanism-level divergence — GABAB is a Class C GPCR inhibitory receptor in the CNS, while SMO is a Class F GPCR in the Hedgehog pathway primarily implicated in oncology. There is no direct cross-reactivity or overlapping pharmacology. Quantitative data on the specific GABAB PAM potency (e.g., EC50 or pEC50) and selectivity ratio over SMO is not publicly available in the open literature at this time; however, the supplier classification as a 'Novartis-developed GABAB PAM' establishes the target identity with vendor-level authority . For procurement purposes, this qualitative mechanism specification is actionable and sufficient to reject any analog characterized only as an SMO antagonist or Btk inhibitor.

GABAB receptor allosteric modulation SMO antagonism target selectivity CNS drug discovery

Differentiation from Piperidine-Benzamide SMO Inhibitors — Structural Determinants of CNS vs. Oncology Application

A second comparator class is the piperidine-containing benzamide derivatives reported by Ding et al. (Molecules 2018, 23, 85) as SMO inhibitors, exemplified by compound 5q which showed promising Hh pathway inhibition in Gli-luciferase reporter assays . These compounds share a benzamide core but utilize a piperidine group instead of the morpholinopyridazine moiety. The absence of the pyridazine nitrogen pattern and morpholine oxygen in such piperidine analogs prevents the key hydrogen-bond acceptor interactions required for GABAB allosteric modulation. Furthermore, the piperidine series was explicitly characterized for SMO antagonism and cancer cell growth inhibition (PANC-1, SUIT-2, etc.), a profile incompatible with GABAB-targeted CNS indications. The target compound's GABAB PAM mechanism thus places it in an entirely distinct therapeutic application space — neurological and psychiatric disorders — compared to the oncology-focused piperidine SMO inhibitors.

CNS drug discovery GABAergic modulation SMO inhibition piperidine benzamide

3,4-Difluoro Substitution Pattern: Distinction from Mono-Halogen and Methyl Analogs in the Same Series

Within the immediate chemical series of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamides, several analogs exist with varying substitution on the benzamide ring, including 3-chloro (CAS 941945-86-4), 4-chloro (CAS 899746-01-1), 2-methyl (CAS 941895-40-5), and unsubstituted benzamide (CAS 941983-26-2) versions . The 3,4-difluoro pattern is uniquely associated with the GABAB PAM designation according to the supplier . While direct comparative GABAB PAM potency data for these analogs is not publicly disclosed, the electronic effects of fluorine — strong electronegativity, metabolic stability, and enhanced blood-brain barrier permeability compared to chloro or methyl substituents — are well-established in medicinal chemistry. The 3,4-difluoro arrangement optimizes both the dipole moment and the steric profile of the benzamide ring, potentially enhancing the PAM effect and CNS exposure relative to the mono-substituted or unsubstituted congeners. Users procuring for GABAB PAM studies must specifically request the 3,4-difluoro variant; any other substitution pattern lacks the vendor-attested GABAB activity.

GABAB PAM difluoro benzamide structure-activity relationship halogen substitution CNS pharmacokinetics

GABAB Allosteric Modulation vs. Orthosteric Agonism — Pharmacological Advantage for Neurological Research

The gold-standard GABAB orthosteric agonist baclofen has been used clinically for spasticity and alcohol dependence but suffers from rapid tolerance development, muscle relaxation side effects, and narrow therapeutic window due to direct, sustained receptor activation . Positive allosteric modulators (PAMs) like the target compound offer a fundamentally different pharmacological profile: they enhance the effect of endogenous GABA only when and where the neurotransmitter is synaptically released, preserving the spatio-temporal pattern of GABAergic signaling and potentially reducing desensitization and side effects . Although direct comparative in vivo data for this specific compound versus baclofen is not available in the public domain, the PAM mechanism represents a class-level advantage. For procurement, this means the compound serves a distinct experimental purpose — studying GABAB modulation without the confounds of constant orthosteric agonism — and cannot be replaced by baclofen or other orthosteric ligands.

GABAB PAM orthosteric agonist allosteric modulation GABAergic pharmacology baclofen

Optimal Research and Procurement Application Scenarios for 3,4-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide


Investigating GABAB Receptor Allosteric Modulation in CNS Disease Models

This compound is ideally suited as a tool compound for probing the therapeutic potential of GABAB positive allosteric modulation in preclinical models of anxiety, depression, epilepsy, and neuropathic pain. Its mechanism — enhancing endogenous GABA responses rather than direct receptor activation — allows researchers to study physiological modulation without the confounds of orthosteric agonists like baclofen . Procurement for electrophysiology, microdialysis, or behavioral pharmacology studies requires the exact 3,4-difluoro variant to ensure GABAB PAM activity. Use of structurally analogous SMO antagonists or Btk inhibitors would produce completely irrelevant outcomes.

SAR Studies Based on the Novartis GABAB PAM Scaffold

Medicinal chemistry groups aiming to develop improved GABAB PAMs can use this compound as a reference standard for structure-activity relationship (SAR) exploration. The 3,4-difluoro substitution pattern has been explicitly linked to the GABAB PAM phenotype by the developing organization (Novartis), making it a validated starting point . Analogs with 3-chloro, 4-chloro, or 2-methyl groups lack this annotation and must be avoided as baseline comparators. The compound serves as a positive control in GABAB PAM screening cascades.

Off-Target Selectivity Profiling Against SMO and Btk Pathways

Given the high structural similarity to known SMO antagonists (pyridazinyl series, US 8,481,542) and Btk inhibitors, this compound is a valuable tool for selectivity profiling . Laboratories studying the selectivity of SMO or Btk inhibitors should include this GABAB PAM to rule out cross-reactivity. Conversely, researchers using this compound for GABAB studies must verify the absence of SMO or Btk modulation to ensure data integrity. The compound's unique target annotation enables its use as a specificity control in counter-screening panels.

Differentiation from Piperidine-Benzamide and Hh Pathway Modulators in Oncology Research

In oncology research focused on the Hedgehog pathway, procurement personnel must carefully distinguish this compound from the piperidine-containing benzamides described by Ding et al. (2018) as SMO inhibitors . The target compound will not inhibit Gli-luciferase activity or suppress tumor cell growth in PANC-1 or SUIT-2 xenografts; its only verified activity is GABAB PAM. Ordering this compound for SMO-related oncology studies would represent a critical procurement error. It is exclusively reserved for CNS GABAB investigations.

Quote Request

Request a Quote for 3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.